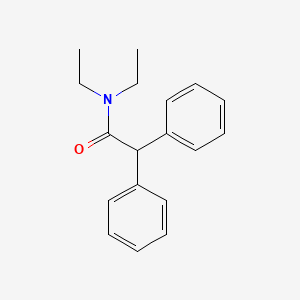![molecular formula C24H32N2O B5003197 N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide](/img/structure/B5003197.png)
N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are structurally related to fentanyl, a potent synthetic opioid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
N-Methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using reagents like benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine, such as 2-phenylethylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anesthetic agent due to its structural similarity to fentanyl.
Pharmacology: The compound is used in research to understand the binding affinity and activity at opioid receptors.
Toxicology: It is investigated for its toxicological profile and potential for abuse, contributing to the development of safer opioid medications.
Chemical Biology: The compound serves as a tool to study the interactions between synthetic opioids and biological systems.
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide involves binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. The downstream effects include reduced neuronal excitability and inhibition of neurotransmitter release, leading to analgesia and sedation.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure but different pharmacokinetic properties.
Alfentanil: Another fentanyl analogue with a shorter duration of action.
Sufentanil: A more potent analogue with higher affinity for opioid receptors.
Uniqueness
N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide is unique due to its specific structural modifications, which may result in distinct pharmacological properties compared to other fentanyl analogues. These modifications can influence its potency, duration of action, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-25-17-14-23(15-18-25)20-26(19-16-22-10-6-3-7-11-22)24(27)13-12-21-8-4-2-5-9-21/h2-11,23H,12-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZMGUNVEFVCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
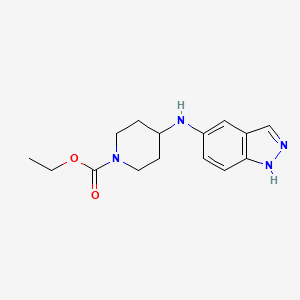
![2-[cyclohexyl(methyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5003134.png)
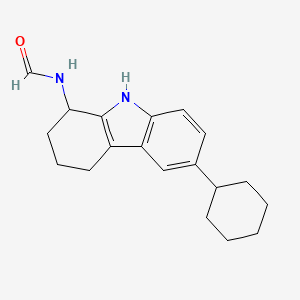
![9-[3-(2-Nitrophenoxy)propyl]carbazole](/img/structure/B5003156.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
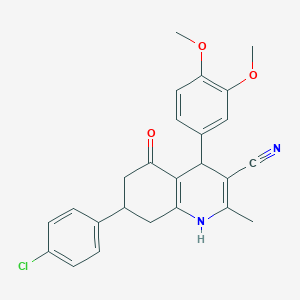
![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)
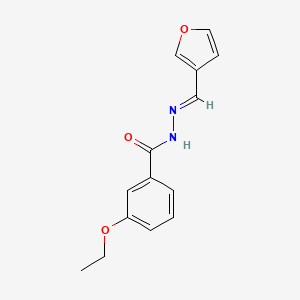
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5003203.png)
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5003212.png)
![5-{3-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid](/img/structure/B5003219.png)
